4-(1,3-benzothiazol-2-yl)-N-isopropyltetrahydro-1(2H)-pyridinecarboxamide
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Overview
Description
4-(1,3-benzothiazol-2-yl)-N-isopropyltetrahydro-1(2H)-pyridinecarboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-isopropyltetrahydro-1(2H)-pyridinecarboxamide can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of acidic catalysts such as hydrochloric acid or sulfuric acid, and the reaction is carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of benzothiazole derivatives often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-benzothiazol-2-yl)-N-isopropyltetrahydro-1(2H)-pyridinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzothiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
4-(1,3-benzothiazol-2-yl)-N-isopropyltetrahydro-1(2H)-pyridinecarboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-isopropyltetrahydro-1(2H)-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways . This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Benzothiazole-2-thiol: Known for its applications in the synthesis of pharmaceuticals and agrochemicals.
2-arylbenzothiazole: Studied for its potential anti-cancer and anti-inflammatory properties.
Uniqueness
4-(1,3-benzothiazol-2-yl)-N-isopropyltetrahydro-1(2H)-pyridinecarboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity . Its combination of a benzothiazole ring with a tetrahydropyridinecarboxamide moiety allows for versatile interactions with various molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-propan-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-11(2)17-16(20)19-9-7-12(8-10-19)15-18-13-5-3-4-6-14(13)21-15/h3-6,11-12H,7-10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBMRJPMRGRMIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665725 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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